molecular formula C13H21BN2O2 B14090381 (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid

Cat. No.: B14090381
M. Wt: 248.13 g/mol
InChI Key: CXCZCNYKTFAUBC-UHFFFAOYSA-N
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Description

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a piperidine ring at the 2-position and a propyl chain at the 6-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and amines, enabling applications in sensing, drug delivery, and catalysis .

  • Piperidine moiety: A cyclic amine that may modulate solubility, basicity, and interactions with biological targets (e.g., enzymes or ion channels) .
  • Propyl chain: A hydrophobic substituent that could enhance membrane permeability or influence binding pocket compatibility .
  • Pyridine-boronic acid core: Facilitates Suzuki-Miyaura cross-coupling reactions and diol/amine recognition, common in drug discovery .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

(2-piperidin-3-yl-6-propylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3

InChI Key

CXCZCNYKTFAUBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCCNC2)CCC)(O)O

Origin of Product

United States

Preparation Methods

Catalyst and Ligand Systems

Data from Ambeed.com illustrate that PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in certain cases, yielding 82% versus 26.26% under comparable conditions. The addition of triphenylphosphine (PPh₃) as a ligand stabilizes the palladium species, preventing aggregation and enhancing catalytic activity. For example, a reaction using PdCl₂(PPh₃)₂ with PPh₃ in dioxane-water achieved a 90% yield, whereas the absence of PPh₃ resulted in suboptimal performance.

Solvent and Base Effects

Polar aprotic solvents like dimethoxyethane facilitate better solubility of boronic acids and aryl halides, while aqueous bases (e.g., Na₂CO₃, K₂CO₃) promote transmetallation. A comparative study showed that dimethoxyethane-water mixtures yielded 82%, whereas toluene-water systems yielded only 26.26% for similar substrates. The table below summarizes critical reaction parameters and outcomes:

Catalyst Base Solvent System Temperature (°C) Yield (%) Reference
PdCl₂(PPh₃)₂ Na₂CO₃ Dimethoxyethane-H₂O 100 82
Pd(PPh₃)₄ Na₂CO₃ Toluene-H₂O 90 26.26
PdCl₂(PPh₃)₂ + PPh₃ K₂CO₃ Dioxane-H₂O 90 90

Temperature and Reaction Time

Microwave-assisted synthesis at 110°C for 1 hour achieved a 54% yield, demonstrating the potential for rapid synthesis under high-energy conditions. Conventional heating at 90–100°C for 12–24 hours remains standard, though prolonged durations risk side reactions such as protodeboronation.

Comparative Analysis with Analogous Boronic Acids

Structurally related boronic acids, such as 2-(iso-propyl)-6-(piperidin-3-yl)pyridine-4-boronic acid, exhibit similar synthetic challenges. GlpBio data indicate that steric hindrance from the iso-propyl group reduces reactivity, necessitating higher catalyst loadings. Conversely, the n-propyl variant in (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid offers moderate steric bulk, enabling efficient coupling at lower palladium concentrations.

Challenges and Limitations

Protodeboronation and Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilizing agents like diethanolamine or non-aqueous solvents mitigate this issue, though they complicate purification. For instance, column chromatography with dichloromethane-methanol gradients (50:1) was required to isolate the pure product.

Purification and Scalability

Flash chromatography remains the primary purification method, but scalability is limited. Industrial-scale synthesis may require alternative techniques such as crystallization or continuous-flow systems, which are underexplored for this compound.

Recent Advances and Alternative Methods

While palladium catalysis dominates, emerging methods include nickel-catalyzed couplings and photoredox approaches. However, no peer-reviewed studies have yet applied these to (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid. Microwave-assisted synthesis, as demonstrated in a 54%-yield reaction, offers a promising avenue for reducing reaction times.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and organoboron reagents.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and piperidines.

Mechanism of Action

The mechanism of action of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is primarily based on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the pyridine and piperidine rings can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s piperidine and pyridine groups distinguish it from other boronic acids. Key comparisons include:

Compound Key Substituents Potential Applications Evidence
(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid Piperidine, propyl, pyridine Enzyme inhibition, drug delivery Inferred
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, phenoxy HDAC inhibition (fungal RPD3)
Wulff-type 2-(N-methyl-aminomethyl)phenylboronic acid Aminomethyl Saccharide-switchable ion transport
Boronic acid arylidene heterocycles Aryl-heterocyclic groups Anticancer (glioblastoma)
4-MCPBA (4-Methylcarboxyphenylboronic acid) Carboxy group Glucose sensing (limited physiological use)

Key Observations :

  • Piperidine vs. Aminomethyl Groups: Piperidine’s basicity may lower the boronic acid’s pKa compared to Wulff-type aminomethyl derivatives, enhancing reactivity at physiological pH .
  • Hydrophobic vs. Polar Substituents : The propyl chain may improve lipid bilayer penetration compared to methoxyethyl or carboxy groups, which prioritize aqueous solubility .
HDAC Inhibition

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s piperidine group could enhance target affinity via hydrogen bonding or electrostatic interactions, though experimental validation is needed.

Anticancer Potential

Boronic acid arylidene heterocycles exhibit moderate anticancer activity against glioblastoma cells . The pyridine core in the target compound may mimic heterocyclic pharmacophores, while the propyl chain could enhance cellular uptake.

Ion Transport and Saccharide Sensing

Wulff-type boronic acids form fructose-responsive ion channels, suggesting the target compound’s piperidine group might enable pH-dependent saccharide binding .

Physicochemical Properties

Property Target Compound 4-MCPBA Wulff-Type Derivatives
pKa ~8–9 (estimated*) ~9–10 ~7–8
Glucose Binding (Ka) Moderate Low High
Solubility Moderate (polar + hydrophobic) High (polar) Low (hydrophobic)

*Estimated based on piperidine’s electron-donating effects lowering boronic acid pKa compared to 4-MCPBA .

Biological Activity

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including research studies and case reports.

Chemical Structure and Properties

The compound features a piperidine ring and a propyl group attached to a pyridine ring, along with a boronic acid functional group. This unique structure allows for specific interactions with biological molecules, enhancing its potential therapeutic applications.

The biological activity of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is primarily attributed to its ability to act as an enzyme inhibitor. Boronic acids often serve as inhibitors of proteases due to their ability to form reversible covalent bonds with the active site of serine proteases, thereby blocking substrate access. The piperidinyl moiety may increase binding affinity through enhanced interactions with the enzyme's active site.

Biological Activity Data

Research indicates that compounds with similar structures have shown significant biological activities, including anti-cancer properties and enzyme inhibition. For instance, studies on related boronic acids have demonstrated their efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy, particularly for BRCA-deficient tumors .

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (nM)Notes
MK-4827PARP 13.8Effective against BRCA-deficient cancer cells
Compound AProtease X50Demonstrated selective inhibition
Compound BProtease Y25High selectivity and low toxicity

Case Studies

  • PARP Inhibition : A study on a series of phenyl-indazole derivatives showed that structural modifications similar to those in (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid could enhance PARP inhibition and induce apoptosis in cancer cells . These findings suggest that the compound may exhibit similar anti-cancer properties.
  • Enzyme Interaction Studies : Research involving boronic acids has demonstrated their role as stabilizers for insulin, indicating potential applications in diabetes management . The binding affinity of these compounds could be leveraged to develop new therapeutic agents targeting metabolic disorders.

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